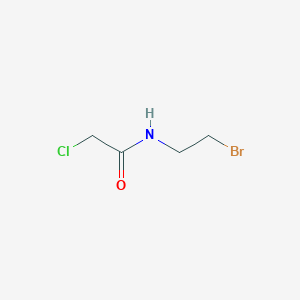

N-(2-Bromoethyl)-2-chloroacetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-bromoethyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrClNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMDJQDDTWCSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80827959 | |

| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-60-0 | |

| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromoethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80827959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(2-Bromoethyl)-2-chloroacetamide: Chemical Properties and Applications as a Heterobifunctional Crosslinker

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and structural proteomics, the demand for highly specific, length-defined crosslinkers is paramount. N-(2-Bromoethyl)-2-chloroacetamide ( C4H7BrClNO , MW: 200.46 g/mol ) is a specialized, zero-length-like heterobifunctional alkylating agent. It bridges the reactivity gap between highly reactive alpha-halo carbonyls and unactivated alkyl halides, enabling researchers to perform precise, stepwise crosslinking between cysteine and lysine residues without the chaotic oligomerization often seen with homobifunctional reagents.

Molecular Architecture & Bifunctional Reactivity

The utility of N-(2-Bromoethyl)-2-chloroacetamide stems from its distinct electrophilic centers, which possess divergent activation energies and nucleophile preferences.

The Alpha-Chloroacetamide Moiety (Primary Reactive Site)

The 2-chloroacetamide group is an α -halo amide. The adjacent carbonyl group acts as an electron-withdrawing group, significantly lowering the LUMO of the carbon-chlorine bond and stabilizing the SN2 transition state. This makes the α -carbon highly susceptible to nucleophilic attack by soft nucleophiles, specifically the thiolate anion ( S− ) of cysteine.

-

Causality in Choice: While iodoacetamide is more reactive, it is notorious for artifactual over-alkylation of lysine residues and N-termini[1]. Chloroacetamide offers superior chemoselectivity for cysteines at pH 7.5–8.0, minimizing off-target bioconjugation noise, as supported by the 1[1].

The Bromoethyl Moiety (Secondary Reactive Site)

The 2-bromoethyl group is an unactivated primary alkyl halide. Although bromide is a superior leaving group to chloride, the lack of an adjacent π -system means this carbon is far less electrophilic than the α -chloro carbon. It requires a harder nucleophile (such as a deprotonated primary amine from a lysine side chain) and a higher pH to overcome the activation barrier for SN2 displacement[2].

Mechanistic Causality in Stepwise Bioconjugation

The divergent reactivity of these two functional groups allows for a stepwise crosslinking mechanism .

If a homobifunctional crosslinker (e.g., bis-maleimide) is used, both ends react simultaneously, often leading to dead-end monoadduct hydrolysis or intra-protein crosslinking before inter-protein complexes can form. N-(2-Bromoethyl)-2-chloroacetamide solves this:

-

Step 1 (pH 7.5): The chloroacetamide selectively anchors to a reduced cysteine. The bromoethyl group remains completely inert under these conditions, acting as a latent electrophile.

-

Step 2 (pH > 8.0): Upon raising the pH, the ϵ -amino group of a spatially adjacent lysine becomes partially deprotonated and attacks the bromoethyl group, forming a stable 5-atom bridge (- CH2−CO−NH−CH2−CH2 -).

Reaction mechanism of stepwise Cys-Lys crosslinking by N-(2-Bromoethyl)-2-chloroacetamide.

Quantitative Data & Mass Spectrometry Signatures

To ensure accurate LC-MS/MS identification, the mass shifts associated with this crosslinker must be precisely calculated. The table below summarizes the reactivity profiles and the expected mass additions during proteomic analysis.

Table 1: Comparative Reactivity & Mass Shifts of Alkylating Groups

| Functional Group / State | Target Amino Acid | Optimal pH | Relative Reactivity | Mass Shift (Da) | Formula Added |

| Iodoacetamide (Standard) | Cysteine | 7.5 - 8.0 | Very High | +57.02 | C2H3NO |

| Chloroacetamide (Standard) | Cysteine | 7.5 - 8.0 | Moderate | +57.02 | C2H3NO |

| N-(2-Bromoethyl)-2-chloroacetamide (Monoadduct) | Cysteine | 7.5 - 8.0 | Moderate | +163.95 | C4H6BrNO |

| Crosslinked Bridge | Cys-Lys | 8.0 - 9.0 | Low (Requires proximity) | +84.05 | C4H6NO |

Note: The crosslinked bridge mass shift (+84.05 Da) represents the net addition to the combined mass of the two crosslinked peptides after the loss of both HCl and HBr.

Self-Validating Experimental Protocol: Stepwise Cys-Lys Crosslinking

This protocol is designed as a self-validating system. By utilizing specific quenching steps and orthogonal controls, researchers can unequivocally prove that the observed crosslinks are structurally relevant and not artifacts of sample preparation, a standard mandated in rigorous structural proteomics[3].

Reagents Required:

-

Reduction Buffer: 50 mM HEPES, pH 7.5.

-

Reducing Agent: 10 mM TCEP (Tris(2-carboxyethyl)phosphine). Crucial Causality: TCEP is used instead of DTT because TCEP lacks thiols. DTT would competitively react with the chloroacetamide group, neutralizing the crosslinker[4].

-

Crosslinker Stock: 500 mM N-(2-Bromoethyl)-2-chloroacetamide in anhydrous DMSO.

-

pH Shift Buffer: 1 M Sodium Carbonate ( Na2CO3 ).

Step-by-Step Methodology:

-

Disulfide Reduction:

-

Incubate 1 mg/mL of the target protein complex with 10 mM TCEP in Reduction Buffer for 1 hour at 37°C.

-

-

Primary Alkylation (Cysteine Anchoring):

-

Add the crosslinker stock to a final concentration of 10 mM.

-

Incubate at 37°C for 1.5 hours in the dark. The chloroacetamide selectively alkylates free cysteines.

-

-

Secondary Crosslinking (Lysine Capture):

-

Carefully titrate the reaction with 1 M Na2CO3 to shift the pH to 8.5.

-

Incubate at 37°C for an additional 3 hours. The elevated pH deprotonates adjacent lysines, triggering the SN2 attack on the bromoethyl group.

-

-

Quenching & Digestion:

-

Quench the reaction by adding 50 mM DTT (incubate for 30 mins). DTT will cap any unreacted bromoethyl groups, preventing artifactual crosslinking during digestion.

-

Perform standard trypsin digestion (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Validation Controls (Mandatory):

-

Control A (No Crosslinker): Validates baseline peptide masses and identifies endogenous methionine oxidation.

-

Control B (No pH Shift): Quench the reaction immediately after Step 2. LC-MS/MS must show only the +163.95 Da monoadduct, validating that the bromoethyl group does not prematurely crosslink at pH 7.5.

-

Step-by-step experimental workflow for heterobifunctional protein crosslinking.

References

-

The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Source: Journal of Proteome Research - ACS Publications URL:[Link][1]

-

Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases Source: Frontiers in Molecular Neuroscience URL:[Link][4]

-

Chloroacetamide – Knowledge and References Source: Taylor & Francis URL:[Link][5]

-

Conformational transitions of the Spindly adaptor underlie its interaction with Dynein and Dynactin Source: Journal of Cell Biology | Rockefeller University Press URL:[Link][3]

Sources

Introduction: A Bifunctional Alkylating Agent for Advanced Research

An In-depth Technical Guide to the Synthesis of N-(2-Bromoethyl)-2-chloroacetamide

N-(2-Bromoethyl)-2-chloroacetamide is a valuable bifunctional electrophile for researchers in drug development and chemical biology. Possessing two distinct reactive sites—a bromoethyl group and a chloroacetamide moiety—it serves as a versatile building block for creating more complex molecules, cross-linking agents, and chemical probes. The chloroacetamide group readily undergoes nucleophilic substitution, particularly with thiol groups (e.g., cysteine residues in proteins), while the bromoethyl group provides a second site for alkylation. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, grounded in established principles of organic chemistry.

PART 1: Critical Safety Mandates & Hazard Analysis

The synthesis of N-(2-bromoethyl)-2-chloroacetamide involves highly hazardous materials. A thorough understanding and mitigation of these risks are paramount. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling reactive and corrosive reagents.

Hazard Analysis of Key Reagents:

| Reagent | Key Hazards | Recommended Handling Precautions |

| Chloroacetyl Chloride | Corrosive, Lachrymator, Water-Reactive. Causes severe skin burns and eye damage.[1][2] Toxic by inhalation, ingestion, and skin contact.[3] Reacts violently with water, alcohols, and bases, releasing toxic hydrogen chloride and phosgene gas upon heating.[2][4] | Use in a well-ventilated fume hood is mandatory. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and a full-face shield or safety goggles.[2] Handle under an inert atmosphere (e.g., Nitrogen or Argon) and use oven-dried glassware to prevent contact with moisture. |

| 2-Bromoethylamine Hydrobromide | Toxic & Irritant. Moderately toxic if ingested, inhaled, or in contact with skin. Causes serious skin and eye irritation.[5][6] May cause respiratory irritation.[5] | Avoid generating dust. Wear protective gloves, clothing, and eye protection.[7] Ensure adequate ventilation and use local exhaust. Wash hands thoroughly after handling. |

| Triethylamine (TEA) | Flammable & Corrosive. Flammable liquid and vapor. Corrosive and causes skin and eye burns. Toxic if inhaled. | Handle in a fume hood away from ignition sources. Wear appropriate gloves and eye protection. |

| Dichloromethane (DCM) | Volatile & Suspected Carcinogen. Volatile solvent. Inhalation can cause dizziness and nausea. Suspected carcinogen. | Use only in a fume hood. Minimize inhalation and skin contact. |

Required Personal Protective Equipment (PPE):

-

Full-face shield and chemical splash goggles.

-

Chemical-resistant laboratory coat.

-

Two pairs of nitrile gloves or one pair of heavy-duty butyl rubber gloves.

-

Ensure a safety shower and eyewash station are immediately accessible.

PART 2: The Chemistry: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The primary amine of 2-bromoethylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Mechanism Breakdown:

-

Neutralization: The starting material, 2-bromoethylamine hydrobromide, is an ammonium salt. The first equivalent of a base, such as triethylamine (TEA), deprotonates the ammonium ion to liberate the free, nucleophilic primary amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

-

Final Deprotonation: A second equivalent of base (TEA) removes the proton from the newly formed amide nitrogen, yielding the final neutral product and triethylammonium chloride as a byproduct.

The overall reaction is: Br-CH₂CH₂-NH₃⁺·HBr⁻ + Cl-CO-CH₂-Cl + 2 (C₂H₅)₃N → Br-CH₂CH₂-NH-CO-CH₂-Cl + 2 (C₂H₅)₃N⁺·HCl⁻/HBr⁻

Caption: Nucleophilic Acyl Substitution Mechanism.

PART 3: Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale. Adjust quantities proportionally for different scales.

Reagents & Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Bromoethylamine Hydrobromide | 204.94 | 5.12 g | 25.0 | 1.0 |

| Chloroacetyl Chloride | 112.94 | 2.4 mL (3.39 g) | 30.0 | 1.2 |

| Triethylamine (TEA) | 101.19 | 8.4 mL (6.07 g) | 60.0 | 2.4 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Equipment:

-

250 mL three-neck round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel (oven-dried)

-

Inert gas inlet (Nitrogen or Argon) and bubbler

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow:

-

Reaction Setup: Assemble the three-neck flask with a stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a stream of nitrogen.

-

Reagent Preparation: In the flask, suspend 2-bromoethylamine hydrobromide (5.12 g, 25.0 mmol) in anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (8.4 mL, 60.0 mmol) to the suspension dropwise via syringe. Stir for 15-20 minutes at 0 °C. The suspension should become less viscous as the free amine is formed.

-

Acylation: Dissolve chloroacetyl chloride (2.4 mL, 30.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium salts) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of deionized water to quench any remaining chloroacetyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine (to remove bulk water).

-

Drain the organic (bottom, DCM) layer after each wash.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the crystals and dry under vacuum.

Caption: Step-by-step experimental workflow for synthesis and purification.

PART 4: Product Characterization

To confirm the identity and purity of the synthesized N-(2-bromoethyl)-2-chloroacetamide, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals corresponding to the protons of the two different ethyl groups (-CH₂-Br and -CH₂-NH-) and the methylene group of the chloroacetyl moiety (-CH₂-Cl). The amide proton (-NH-) will likely appear as a broad triplet.

-

¹³C NMR: Expect signals for the four unique carbon atoms: the carbonyl carbon, and the three distinct methylene carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₄H₇BrClNO). The isotopic pattern will be characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including a strong C=O stretch for the amide (~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Conclusion

This guide outlines a robust and reproducible method for synthesizing N-(2-bromoethyl)-2-chloroacetamide. The procedure is based on a standard nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[8][9] By exercising stringent safety precautions due to the hazardous nature of the reagents, researchers can reliably produce this versatile bifunctional compound for applications in medicinal chemistry, proteomics, and materials science.

References

-

New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. [Link]

-

Loba Chemie Pvt. Ltd. (2016). Material Safety Data Sheet: 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS. [Link]

-

International Labour Organization. (Date not specified). International Chemical Safety Cards (ICSC): CHLOROACETYL CHLORIDE. [Link]

-

MP Biomedicals. (2017). Safety Data Sheet: 2-Bromoethylamine Hydrobromide. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3401. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. ICSC 0845 - CHLOROACETYL CHLORIDE [chemicalsafety.ilo.org]

- 3. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. mpbio.com [mpbio.com]

- 7. aksci.com [aksci.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

N-(2-Bromoethyl)-2-chloroacetamide reactivity with nucleophiles

Unlocking Heterobifunctional Reactivity: A Technical Guide to N-(2-Bromoethyl)-2-chloroacetamide in Bioconjugation and Drug Design

Abstract

The development of targeted covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and macrocyclic peptides relies heavily on the precision of heterobifunctional cross-linkers. N-(2-Bromoethyl)-2-chloroacetamide is a premier bifunctional reagent that offers two distinct electrophilic centers: an α -chloroacetamide and a primary alkyl bromide. This whitepaper dissects the quantum mechanical causality behind its chemoselectivity, provides self-validating experimental workflows for sequential bioconjugation, and explores its applications in modern drug discovery.

The Chemical Anatomy and HSAB Theory

To harness N-(2-Bromoethyl)-2-chloroacetamide effectively, one must understand the differential reactivity of its two electrophilic poles. The molecule is governed by the Hard Soft Acid Base (HSAB) theory, which dictates that the shape and energy of frontier molecular orbitals control reaction preferences[1].

-

The α -Chloroacetamide Pole (Soft Electrophile): Haloacetamides are classified as soft electrophiles that preferentially react with biological soft nucleophiles, such as the free thiol/thiolate groups in cysteine residues, through a direct SN2 reaction mechanism[2]. The adjacent carbonyl π -system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. This " α -effect" drastically accelerates the SN2 attack by soft nucleophiles (like thiolates) at physiological pH.

-

The Primary Alkyl Bromide Pole (Harder Electrophile): Despite bromide being a superior leaving group to chloride intrinsically, the primary alkyl bromide lacks an adjacent activating group. Consequently, its LUMO is higher in energy, making it a relatively "harder" electrophile that reacts sluggishly with thiols at neutral pH but can be forced to react with harder nucleophiles (like primary amines) under basic conditions or elevated temperatures.

This intrinsic disparity allows scientists to perform sequential, one-pot bioconjugations without the need for protecting groups.

Figure 1: HSAB-driven chemoselectivity of dual electrophilic centers.

Quantitative Reactivity Profile

The successful deployment of this linker requires strict adherence to pH and kinetic parameters. Table 1 summarizes the quantitative and qualitative data dictating the reactivity of both centers.

Table 1: Comparative Reactivity Profile of Electrophilic Centers

| Property | α -Chloroacetamide Site | Primary Alkyl Bromide Site |

| Functional Group | −C(=O)CH2Cl | −CH2CH2Br |

| LUMO Energy | Low (Activated by adjacent π -system) | High (Unactivated) |

| HSAB Classification | Soft Electrophile | Borderline / Harder Electrophile |

| Preferred Nucleophile | Thiolate ( R-S− ) | Primary/Secondary Amines ( R-NH2 ) |

| Optimal pH Range | 7.5 – 8.0 | 8.5 – 9.5 |

| Relative SN2 Rate | Extremely Fast (Minutes) | Slow to Moderate (Hours to Days) |

Self-Validating Experimental Workflows

To ensure scientific integrity, bioconjugation protocols must not be blind recipes. The following workflows are designed as self-validating systems , embedding analytical checkpoints to confirm causality and prevent downstream failures.

Protocol A: Chemoselective Cysteine Alkylation (Step 1)

Objective: Mono-alkylation of a target protein at a specific cysteine residue while preserving the bromoethyl tail.

-

Buffer Preparation: Prepare 50 mM HEPES buffer, 150 mM NaCl, pH 7.5.

-

Causality: HEPES is chosen over Tris because it lacks primary amines, preventing competitive alkylation. A pH of 7.5 ensures a sufficient fraction of the cysteine is in the reactive thiolate form (pKa ~8.3) without triggering the alkyl bromide site.

-

-

Conjugation: Add target protein (1 mM) and N-(2-Bromoethyl)-2-chloroacetamide (1.2 mM). Incubate at 25°C for 60 minutes.

-

Self-Validation Checkpoint (Ellman’s Assay & LC-MS):

-

Action: Extract a 10 µL aliquot and react with DTNB (Ellman's reagent). A lack of absorbance at 412 nm confirms complete free thiol depletion[2].

-

Action: Analyze via LC-MS. You must observe a clean mass shift of +163 Da (addition of the bromoacetamide moiety minus HCl). If a +326 Da shift is observed, off-target alkylation has occurred; reduce the linker equivalent or lower the pH.

-

Protocol B: Secondary Amine-Driven Cross-Linking (Step 2)

Objective: Conjugation of the preserved bromoethyl tail to a payload containing a primary amine.

-

Buffer Exchange: Desalt the mono-adduct from Protocol A into 50 mM Sodium Borate buffer, pH 9.0.

-

Causality: The elevated pH is mandatory to deprotonate the incoming primary amine payload (pKa ~9.5), maximizing its nucleophilicity to attack the unactivated alkyl bromide.

-

-

Cross-Linking: Add the amine payload (5–10 mM, excess). Incubate at 37°C for 12–24 hours.

-

Causality: The large molar excess and elevated temperature compensate for the kinetically slow SN2 reaction at the harder electrophilic center.

-

-

Self-Validation Checkpoint (Ninhydrin & LC-MS):

-

Action: Run LC-MS to confirm the secondary mass shift (loss of HBr, -80 Da from the intermediate, plus the payload mass). The disappearance of the bromine isotope pattern (equal intensity M / M+2 peaks) definitively validates the completion of the substitution.

-

Figure 2: Sequential nucleophilic substitution pathway of N-(2-Bromoethyl)-2-chloroacetamide.

Strategic Applications in Drug Development

PROTAC Linker Engineering: The optimal lengths and compositions of PROTAC linkers, including alkyl-chain and PEG-based variations, are critical for the formation of the ligase:PROTAC:target ternary complex[3]. Bifunctional linkers containing halogenated active sites are extensively cataloged for the synthesis of PROTACs and antibody-drug conjugates (ADCs)[4]. N-(2-Bromoethyl)-2-chloroacetamide serves as a rigid, short-chain bridge that allows for the modular assembly of E3 ligase ligands (via the amine) and target protein binders (via the thiol).

Peptide Macrocyclization: In peptide chemistry, continuous and selective reactions between thiols and chloroacetamides have been leveraged to form polycyclic structures and macrocyclic peptides[5]. By incorporating a cysteine and a lysine residue at specific intervals within a linear peptide, this heterobifunctional linker can staple the peptide into an α -helical conformation, drastically improving its proteolytic stability and cellular permeability.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

Engineering Targeted Covalent Inhibitors with N-(2-Bromoethyl)-2-chloroacetamide: A Bifunctional Approach

The Architectural Rationale in Covalent Drug Design

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to target historically "undruggable" proteins by exploiting proximity-driven chemical reactions[1]. The success of a TCI relies on the delicate balance between non-covalent binding affinity and the intrinsic reactivity of its electrophilic warhead.

While direct attachment of warheads to a ligand scaffold is common, many target cysteines reside just outside the primary binding pocket. In these scenarios, N-(2-Bromoethyl)-2-chloroacetamide emerges as a highly strategic bifunctional building block. It provides both a reactive warhead (chloroacetamide) and a pre-assembled two-carbon spacer terminating in an alkylating handle (bromoethyl). This molecular architecture allows medicinal chemists to rapidly append a cysteine-directed electrophile onto a nucleophilic scaffold (e.g., an amine) while simultaneously bridging the spatial gap required for optimal target engagement.

Mechanistic Causality: The Logic of Dual Halogen Differentiation

The utility of N-(2-Bromoethyl)-2-chloroacetamide lies in its chemoselectivity. The molecule contains two distinct electrophilic centers, both of which undergo nucleophilic substitution ( SN2 ), but under vastly different kinetic parameters.

-

The Bromoethyl Handle (Aliphatic SN2 ): The primary alkyl bromide is highly susceptible to nucleophilic attack by aliphatic or aromatic amines on a ligand scaffold. Bromide is an excellent leaving group, allowing this conjugation to occur under mild basic conditions without requiring harsh thermal activation.

-

The Chloroacetamide Warhead (Alpha-Carbonyl SN2 ): The alpha-chloro group is activated by the adjacent carbonyl, making it a well-established warhead for targeting the highly nucleophilic thiolate of cysteine (pKa ≈ 8.5)[2]. However, chloride is a poorer leaving group than bromide in an unactivated aliphatic context.

This kinetic differential allows the bromoethyl group to be selectively displaced during chemical synthesis, preserving the chloroacetamide warhead for subsequent proximity-driven reaction with the target protein in a biological environment[3].

Diagram 1: The dual-reactivity logic of N-(2-Bromoethyl)-2-chloroacetamide in TCI design.

Self-Validating Experimental Protocol: Scaffold Conjugation

To maintain scientific integrity, the synthesis of a TCI using this bifunctional linker must be tightly controlled to prevent the premature hydrolysis or displacement of the chloro warhead. The following protocol establishes a self-validating workflow for appending N-(2-Bromoethyl)-2-chloroacetamide to a secondary amine scaffold.

Step-by-Step Methodology

-

Preparation: Dissolve the amine-bearing ligand scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: A mild, non-nucleophilic base is strictly required. Strong bases (like NaH) or nucleophilic bases (like primary amines) will cause unwanted side reactions, including the displacement of the alpha-chloride or polymerization.

-

Linker Addition: Add N-(2-Bromoethyl)-2-chloroacetamide (1.2 eq) dropwise at 0°C, then allow the reaction to warm to room temperature (20–25°C). Causality: Keeping the temperature low during addition minimizes the risk of the amine attacking the alpha-chloro position, exploiting the higher reactivity of the primary bromide.

-

Reaction Monitoring (The Validation Step): Monitor via LC-MS. The critical validation metric is the observation of the product mass with a distinct 3:1 isotopic cluster (M / M+2), which is the unmistakable signature of a single retained chlorine atom. If this isotopic pattern is lost, the warhead has been compromised.

-

Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Avoid basic aqueous workups that could hydrolyze the chloroacetamide.

Biochemical Validation & Target Engagement

Once synthesized, the TCI must be evaluated for its ability to covalently modify the target protein. Chloroacetamides are widely used to address solvent-accessible cysteines due to their balanced intrinsic reactivity[4]. The validation of covalent engagement requires a two-tiered biochemical approach.

Intact Protein Mass Spectrometry

To prove covalent modification, incubate the recombinant target protein (1–5 μ M) with an excess of the TCI (10–50 μ M) for 1 to 4 hours at 37°C.

-

Positive Control: Wild-type protein analyzed via LC-TOF-MS should reveal a mass shift corresponding exactly to the molecular weight of the TCI minus the leaving group (HCl).

-

Negative Control (Self-Validation): A mutant protein where the target cysteine is mutated to serine (C → S) must be subjected to the identical protocol. The absence of a mass shift in the mutant confirms that the chloroacetamide is selectively targeting the intended cysteine, rather than reacting promiscuously with lysines or histidines.

Kinetic Parameter Determination ( kinact/KI )

Unlike reversible inhibitors evaluated by IC50 , covalent inhibitors are time-dependent. Their efficacy is defined by kinact/KI , where KI is the reversible binding affinity and kinact is the maximum rate of covalent bond formation. Chloroacetamide fragment libraries screened via Activity-Based Protein Profiling (ABPP) have demonstrated that optimizing the non-covalent KI can drive highly selective covalent engagement even with a moderately reactive warhead[1][5].

Diagram 2: Self-validating experimental workflow for TCI generation and biochemical validation.

Comparative Warhead Dynamics

Selecting the correct warhead is paramount. While acrylamides are ubiquitous in FDA-approved covalent drugs, chloroacetamides offer a distinct geometric trajectory for nucleophilic attack. Acrylamides require the cysteine thiolate to approach via the Bürgi-Dunitz angle for a Michael addition, whereas chloroacetamides require an in-line backside attack ( 180∘ to the C-Cl bond) for an SN2 substitution[3]. If the target binding pocket sterically hinders a Michael addition, a chloroacetamide linked via a flexible ethyl chain can often rescue covalent engagement.

Table 1: Comparative Reactivity of Common Cysteine-Directed Warheads

| Warhead Type | Reaction Mechanism | Intrinsic Reactivity | Target Amino Acid | Structural Geometry Requirement |

| Acrylamide | Michael Addition | Moderate to High | Cysteine | Bürgi-Dunitz trajectory |

| Chloroacetamide | SN2 Substitution | Moderate | Cysteine | In-line backside attack ( 180∘ ) |

| Fluoroacetamide | SN2 Substitution | Low | Cysteine | In-line backside attack ( 180∘ ) |

| Vinyl Sulfonamide | Michael Addition | High | Cysteine | Bürgi-Dunitz trajectory |

Conclusion

N-(2-Bromoethyl)-2-chloroacetamide is a highly specialized, bifunctional reagent that elegantly solves a dual problem in covalent drug design: it installs a proven, cysteine-reactive warhead while simultaneously providing a two-carbon spacer to bridge spatial gaps in the binding pocket. By understanding the kinetic causality of its two halogens, researchers can execute chemoselective syntheses that yield potent, highly specific targeted covalent inhibitors.

Sources

Synthesis of N-Substituted 2-Bromoacetamide Derivatives: A Technical Guide to Chemoselective Acylation and Covalent Warhead Design

Executive Summary

N-substituted 2-bromoacetamides are indispensable electrophilic motifs in modern chemical biology and drug discovery. Serving as highly tuned reactive warheads, they are frequently integrated into targeted covalent inhibitors (TCIs), proteolysis-targeting chimeras (PROTACs), and peptidomimetics. This whitepaper elucidates the mechanistic rationale, synthetic methodologies, and critical reaction parameters required to synthesize these derivatives with high chemoselectivity and yield, ensuring researchers can build robust self-validating workflows.

Mechanistic Principles of Chemoselective Acylation

The most direct and atom-economical route to N-substituted 2-bromoacetamides involves the reaction of a primary or secondary amine with bromoacetyl bromide.

The Causality of Chemoselectivity: Bromoacetyl bromide possesses two distinct electrophilic centers: the sp²-hybridized acyl carbon and the sp³-hybridized α-carbon. Amines, acting as "hard" nucleophiles, preferentially attack the "harder" acyl carbon via a rapid addition-elimination mechanism, forming the amide bond. The α-bromo group, a "softer" electrophile, is preserved for subsequent Sₙ2 displacement.

Mitigating Over-Alkylation: A common pitfall in this synthesis is the competitive N-alkylation of the newly formed amide or unreacted amine by the α-bromo group, leading to dimerization or complex mixtures. To suppress this, the reaction must be strictly temperature-controlled (0 °C) to kinetically favor acylation over alkylation. Furthermore, the order of addition is paramount: the amine must never be in large excess relative to the acylating agent in the reaction milieu. Dropwise addition of bromoacetyl bromide to the amine solution ensures that the highly reactive acyl bromide is immediately consumed, preventing the accumulation of species prone to side reactions.

Applications in Covalent Drug Discovery

Bromoacetamides are privileged warheads for targeting non-catalytic cysteine residues in proteins. Unlike acrylamides, which act via reversible Michael addition before covalent bond formation, α-haloacetamides undergo irreversible Sₙ2 displacement by thiolate anions.

Reactivity Tuning: The intrinsic reactivity of the bromoacetamide can be precisely modulated. For instance, the half-life of an unsubstituted α-bromoacetamide is approximately 0.08 hours in glutathione (GSH) assays, indicating high reactivity. Substituting the α-position (e.g., adding a methyl group) significantly increases the half-life to >60 hours, lowering reactivity and potentially enhancing target selectivity 1.

Therapeutic Examples: Bromoacetamide motifs have been successfully deployed in peptide-based covalent inhibitors targeting complex protein-protein interactions (PPIs), such as the inhibition of the E. coli lptD4213 strain 2. They are also utilized in covalent-allosteric inhibitors (CAIs) targeting non-active site cysteines, such as Cys-121 in PTP1B, to achieve prolonged target engagement without competing with natural substrates 3.

Mechanism of irreversible covalent inhibition via SN2 displacement by cysteine.

Comparative Synthesis Strategies

While bromoacetyl bromide is the standard reagent, highly sensitive or sterically hindered amines may require alternative conditions to prevent degradation or poor yields. The table below summarizes quantitative data across different synthetic paradigms to guide experimental design.

| Synthetic Strategy | Reagents | Solvent | Base / Activator | Temp | Avg. Yield | Mechanistic Rationale & Notes |

| Anhydrous Acylation | Bromoacetyl bromide + Amine | DCM or THF | Et₃N or DIPEA | 0 °C to RT | 60–85% | Standard protocol. Et₃N scavenges HBr to prevent amine protonation. Requires strict low temp to avoid double alkylation. |

| Schotten-Baumann | Bromoacetyl bromide + Amine | Water / CHCl₃ | Na₂CO₃ (aq) | 0 °C | 80–86% | Biphasic system. Aqueous base neutralizes HBr without competing for the acyl bromide. Excellent for robust amines 4. |

| Carbodiimide Coupling | Bromoacetic acid + Amine | DMF or THF | DCC or EDC | RT | 73–87% | Avoids the highly reactive acyl bromide. Ideal for complex, sensitive substrates or when dimerization is unavoidable 5. |

Self-Validating Experimental Protocol: Anhydrous Synthesis

This protocol describes the synthesis of an N-substituted 2-bromoacetamide using the anhydrous acylation method. Every step is designed as a self-validating system to ensure product integrity and maximize yield.

Materials: Primary/Secondary Amine (1.0 equiv), Bromoacetyl bromide (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (30 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar). Causality: Et₃N acts as a non-nucleophilic acid scavenger. Without it, the liberated HBr would protonate the unreacted amine, capping the theoretical yield at 50%.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Lowering the thermal energy of the system kinetically isolates the highly favored N-acylation pathway from the higher-activation-energy N-alkylation (Sₙ2) side reaction.

-

Addition: Dissolve bromoacetyl bromide (11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring amine mixture over 30 minutes. Causality: Dropwise addition ensures that the localized concentration of bromoacetyl bromide remains low, preventing the newly formed bromoacetamide from acting as an alkylating agent against the remaining free amine.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Thin Layer Chromatography). Validation: The disappearance of the amine starting material spot and the appearance of a new, less polar spot (the amide) confirms reaction completion.

-

Aqueous Workup:

-

Wash the organic layer with 1N HCl (2 × 20 mL). Rationale: Extracts unreacted amine and Et₃N into the aqueous phase as water-soluble hydrochloride salts.

-

Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Rationale: Neutralizes and removes any unreacted bromoacetic acid (formed from the hydrolysis of excess bromoacetyl bromide).

-

Wash with brine (20 mL) and dry over anhydrous Na₂SO₄. Rationale: Brine breaks emulsions and pre-dries the organic layer, while Na₂SO₄ removes residual water.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-substituted 2-bromoacetamide. Purify via recrystallization or silica gel chromatography if necessary.

Step-by-step workflow for synthesizing N-substituted 2-bromoacetamides.

References

-

Synthesis and Antibacterial Activity Study of N-Substituted Acetamide Derivatives of 4-Hydroxy-2-oxo-2H-Chromene. Chem Publishers. 4

-

Peptide-based covalent inhibitors of protein–protein interactions. PMC - NIH. 2

-

Recent Advances in Covalent Drug Discovery. MDPI. 1

-

Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? ACS Publications. 3

-

Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives. PMC - NIH.5

-

Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews - ACS. 6

Sources

The Alchemist's Choice: A Technical Guide to 2-Bromoacetamide in Pharmaceutical Development

For Immediate Release

In the intricate world of pharmaceutical development, success hinges on the strategic selection of versatile and reliable chemical entities. Among these, 2-bromoacetamide has distinguished itself as a cornerstone reagent, a powerful alkylating agent, and a key component in the rational design of targeted therapies.[1][2] This technical guide offers an in-depth exploration of the multifaceted role of 2-bromoacetamide, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness its full potential.

Core Chemical Attributes: A Foundation of Reactivity

2-Bromoacetamide (C₂H₄BrNO) is a crystalline solid whose utility is fundamentally derived from its electronic structure.[2][3] The presence of a bromine atom, an excellent leaving group, adjacent to an amide carbonyl group renders the α-carbon highly electrophilic.[4][5] This inherent reactivity makes it a prime candidate for nucleophilic substitution reactions, particularly with soft nucleophiles like thiols.[2][4]

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction.[4] In a biological context, the deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic α-carbon of 2-bromoacetamide. This concerted process results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion.[1][4] This high reactivity and the stability of the resulting covalent bond are the cornerstones of its applications in drug development.[1][6]

A Versatile Scaffold: 2-Bromoacetamide in API Synthesis

Beyond its role in direct interaction with biomolecules, 2-bromoacetamide is a valuable building block in the synthesis of a diverse range of active pharmaceutical ingredients (APIs).[1][2] Its ability to readily undergo nucleophilic substitution allows for the introduction of an acetamide moiety into various molecular scaffolds, a common feature in many drug classes.[2]

A notable application is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.[1] For instance, derivatives of 2-bromoacetamide can be used as precursors in the construction of thiazole and thiadiazole rings, structures found in numerous antimicrobial and anticancer agents.[7][8]

Table 1: Comparison of Common Synthesis Routes for 2-Bromoacetamide

| Synthesis Method | Starting Materials | Key Features |

| Ammonolysis of Ethyl Bromoacetate | Ethyl bromoacetate, Ammonia | A widely used laboratory-scale method.[5] |

| Reaction of Bromoacetyl Halides with Ammonia | Bromoacetyl bromide/chloride, Ammonia, Base | A direct and classical method for N-substituted bromoacetamides.[5] |

| Multi-step Synthesis from Acetic Acid | Acetic acid/Acetyl chloride, Bromine | Involves bromination, esterification/chlorination, and amination steps.[5] |

The "Warhead": Designing Targeted Covalent Inhibitors

Perhaps the most impactful application of 2-bromoacetamide in modern pharmaceutical development is its use as an electrophilic "warhead" in the design of targeted covalent inhibitors.[1] These inhibitors form a permanent covalent bond with a specific amino acid residue, typically cysteine, within the active or an allosteric site of a target protein.[1][9] This irreversible inhibition offers several advantages over non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins that have proven difficult to inhibit with traditional small molecules.[1][10]

The bromoacetamide moiety is particularly effective in this role due to the high stability of the resulting thioether bond formed with cysteine.[1] This ensures a durable and irreversible inactivation of the target protein, leading to a sustained therapeutic effect.[1]

Mechanism of Covalent Inhibition

The diagram below illustrates the SN2 mechanism by which a 2-bromoacetamide-containing inhibitor alkylates a cysteine residue in a target protein.

Caption: SN2 mechanism of cysteine alkylation by a 2-bromoacetamide warhead.

A Tool for Chemical Biology and Proteomics

The reactivity of 2-bromoacetamide towards cysteine residues has also made it an invaluable tool in chemical biology and proteomics.[2][11] It is widely used for:

-

Protein Alkylation: In bottom-up proteomics, proteins are typically digested into peptides before analysis by mass spectrometry. To ensure complete denaturation and prevent the reformation of disulfide bonds, cysteine residues are reduced and then alkylated. 2-Bromoacetamide is a reliable reagent for this purpose, creating a stable carbamidomethyl modification on cysteine residues.[4][12]

-

Enzyme Inhibition Studies: 2-Bromoacetamide can be used to irreversibly inhibit enzymes that have a critical cysteine residue in their active site.[4] This allows researchers to study the function of these enzymes and their role in cellular pathways. A classic example is the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis.[4]

-

Affinity-Based Protein Profiling (ABPP): In ABPP, a 2-bromoacetamide-based probe, often containing a reporter tag, can be used to identify the protein targets of a drug or to profile the activity of entire enzyme families in complex biological samples.

Workflow for Protein Alkylation in Proteomics

The following diagram outlines a standard workflow for the reduction and alkylation of proteins for mass spectrometry analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. sciepub.com [sciepub.com]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: N-(2-Bromoethyl)-2-chloroacetamide (BCA) as a Heterobifunctional Probe for Targeted Crosslinking Mass Spectrometry (XL-MS)

Executive Summary

In advanced proteomics, mapping transient protein-protein interactions (PPIs) requires chemical probes that offer high spatial resolution without overwhelming the mass spectrometer's search space. N-(2-Bromoethyl)-2-chloroacetamide (BCA) is a highly specialized, ultra-short heterobifunctional crosslinker. By leveraging the differential reactivity of its chloroacetamide (CAA) and bromoethyl moieties, BCA enables a "Cysteine-anchored, proximity-directed" crosslinking strategy. This guide details the mechanistic causality, quantitative mass shifts, and a self-validating protocol for integrating BCA into high-resolution LC-MS/MS workflows.

Mechanistic Causality: The Chemistry of BCA

To understand how to deploy BCA effectively, one must understand the thermodynamic and kinetic properties of its two reactive arms.

-

The Anchor (Chloroacetamide): Traditional proteomics relies heavily on Iodoacetamide (IAA) for cysteine alkylation. However, IAA is notoriously hyper-reactive, leading to off-target alkylation of N-termini and extensive methionine oxidation, which complicates MS/MS spectra . The CAA moiety of BCA offers superior thermodynamic control . At a strictly controlled pH of 7.5, it selectively alkylates cysteine thiolates via nucleophilic substitution, anchoring the probe to a specific site with minimal off-target noise.

-

The Proximity Seeker (Bromoethyl): Alkyl bromides are moderately reactive electrophiles. Unlike NHS-esters that indiscriminately label all accessible primary amines, the bromoethyl group requires a proximity-induced increase in local concentration to react efficiently . By shifting the buffer pH to 8.5 after the initial Cys-anchoring, nearby Lysine ε-amines (pKa ~10.5) or Histidine imidazoles become sufficiently deprotonated to attack the bromoethyl arm, forming a stable crosslink.

This sequential reactivity drastically reduces the combinatorial explosion of crosslinked peptides during data analysis, a major bottleneck in traditional XL-MS using homobifunctional reagents like DSS or BS3.

Fig 2: Reaction mechanism of BCA leveraging differential reactivity for proximity crosslinking.

Quantitative Data: Mass Spectrometry Parameters

Accurate mass spectrometry database searching requires precise monoisotopic mass shifts. Because BCA undergoes two distinct elimination reactions (loss of HCl and HBr), the mass shifts depend on the reaction state of the molecule.

Table 1: Comparative Profile of Alkylating/Crosslinking Agents

| Reagent | Primary Target | Secondary Target | Key Analytical Advantage | Mass Shift (Crosslink) |

| Iodoacetamide (IAA) | Cys | N-term, Lys, Met | Fast reaction kinetics | N/A (Monolink: +57.021 Da) |

| Chloroacetamide (CAA) | Cys | Minimal | High Cys specificity | N/A (Monolink: +57.021 Da) |

| DSS / BS3 | Lys | Ser, Thr, Tyr | Spans 11.4 Å | +138.068 Da |

| BCA (This Guide) | Cys (pH 7.5) | Lys / His (pH 8.5) | Directed, zero-length-like XL | +83.037 Da |

Table 2: MS/MS Search Parameters for BCA Modifications

| Modification State | Target Residue(s) | Monoisotopic Mass Shift (Δm) | Diagnostic Feature |

| Monolink (Intact Br) | Cysteine | +162.963 Da ( 79 Br) / +164.961 Da ( 81 Br) | 1:1 Isotope doublet in MS1 |

| Monolink (Hydrolyzed) | Cysteine | +100.052 Da (OH replaces Br) | Loss of Br isotope pattern |

| Crosslink | Cys ↔ Lys/His | +83.037 Da (Formula: C 4 H 5 NO) | Stable bridging ion |

Self-Validating Protocol: Directed XL-MS Sample Preparation

This protocol is designed as a self-validating system. It includes a built-in control step to ensure buffer compatibility and reagent efficacy before committing precious biological samples to LC-MS/MS.

Reagents Required

-

BCA Stock: 100 mM in anhydrous DMSO (Prepare fresh).

-

Buffer A (Anchoring): 100 mM HEPES, 150 mM NaCl, pH 7.5.

-

Buffer B (Crosslinking): 1 M Sodium Borate, pH 9.0.

-

Reduction Agent: 0.5 M Neutralized TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT, as its free thiols will aggressively scavenge the BCA reagent.

-

Quenching Agent: 1 M Cysteamine.

Step-by-Step Methodology

1. System Validation (Internal Control) Before processing your target complex, incubate 10 µg of Recombinant Human Albumin (which contains a single free Cysteine, Cys34) with 1 mM BCA in Buffer A for 1 hour. Analyze via intact mass spectrometry. You must observe a mass shift of +162.96 Da / +164.96 Da, confirming the CAA arm is active and the bromoethyl arm remains intact at pH 7.5.

2. Native Complex Preparation & Mild Reduction

-

Dilute your purified protein complex to 1 mg/mL in Buffer A .

-

Add Neutralized TCEP to a final concentration of 2 mM.

-

Incubate at 37°C for 30 minutes. Causality Note: TCEP is a phosphine and lacks reactive thiols, ensuring it will not interfere with the downstream alkylation.

3. Step 1: Cysteine Anchoring

-

Add BCA stock to the protein mixture to achieve a final concentration of 1 mM.

-

Incubate at 25°C for 1 hour in the dark.

-

Mechanism: The chloroacetamide moiety selectively alkylates available cysteine thiolates. The pH of 7.5 ensures Lysine residues remain predominantly protonated and unreactive toward the bromoethyl group.

4. Step 2: Proximity Crosslinking

-

Spike the reaction with Buffer B (10% v/v) to shift the overall reaction pH to ~8.5.

-

Incubate at 37°C for 2 hours.

-

Mechanism: The elevated pH deprotonates local Lysine ε-amines. Due to the high effective local concentration of the anchored bromoethyl group, proximity-driven nucleophilic substitution occurs, forming the stable crosslink.

5. Quenching and Digestion

-

Add Cysteamine to a final concentration of 20 mM and incubate for 15 minutes. Causality Note: Cysteamine contains both a primary amine and a thiol, effectively neutralizing any unreacted CAA or bromoethyl moieties, preventing artifactual crosslinking during digestion.

-

Proceed with standard FASP (Filter-Aided Sample Prep) or S-Trap digestion using Trypsin/Lys-C.

-

Desalt peptides using C18 StageTips prior to LC-MS/MS analysis.

Fig 1: BCA-mediated heterobifunctional crosslinking workflow for proteomics sample preparation.

References

-

Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: Journal of Proteomics URL: [Link]

-

Title: Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification Source: ACS Chemical Biology URL: [Link]

Application Notes and Protocols for N-(2-Bromoethyl)-2-chloroacetamide in Protein-Protein Interaction Studies

Introduction: Capturing the Proteome in Action

The intricate dance of proteins within a cell governs nearly all biological processes. These protein-protein interactions (PPIs) form the basis of cellular signaling, metabolic pathways, and structural integrity. However, many of these interactions are transient and of low affinity, making them notoriously difficult to study using traditional biochemical methods like co-immunoprecipitation, which may not preserve weaker complexes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to overcome this challenge. By covalently "freezing" protein complexes in their native state, XL-MS provides a snapshot of the cellular interactome and yields valuable distance constraints for structural modeling.[1]

This guide details the application of N-(2-Bromoethyl)-2-chloroacetamide, a bifunctional covalent probe designed to capture and identify protein-protein interactions. This reagent features two distinct reactive moieties: a highly specific chloroacetamide group and a secondary bromoethyl group. This architecture allows for a sequential, targeted cross-linking strategy, providing a unique tool for researchers in structural biology, proteomics, and drug discovery.

Principle and Mechanism of Action

N-(2-Bromoethyl)-2-chloroacetamide is a hetero-bifunctional cross-linking agent. Its utility stems from the differential reactivity of its two electrophilic centers, which allows for the covalent linkage of spatially proximal amino acid residues on interacting proteins.

The primary reactive site is the chloroacetamide group. This moiety is a well-established alkylating agent that shows high specificity for the sulfhydryl group of cysteine residues.[2][3][4] While it can also react with the imidazole ring of histidine or the ε-amino group of lysine, these reactions are generally slower and less favored, especially under controlled pH conditions.[2][5][6] The reaction with a cysteine residue forms a stable thioether bond, tethering the reagent to the first protein partner.

Once the chloroacetamide end has reacted, the secondary bromoethyl group is positioned to react with a second nucleophilic residue on an interacting protein. Bromoalkanes are also effective alkylating agents. The proximity requirement of this second reaction ensures that only proteins in close contact are cross-linked, providing high-confidence structural information.

Advantages and Key Experimental Considerations

The choice of cross-linker is critical for experimental success. N-(2-Bromoethyl)-2-chloroacetamide offers several advantages but also requires careful planning.

Advantages:

-

High Specificity: The chloroacetamide group's strong preference for cysteine allows for targeted cross-linking, reducing the complexity of the resulting peptide mixture compared to less specific amine-reactive cross-linkers.[3][4]

-

Controlled Reactivity: Chloroacetamide is generally less reactive and more stable in solution than iodoacetamide, leading to fewer off-target modifications and more reproducible results.[2]

-

Defined Spacer Arm: The short, defined length of the linker provides precise distance constraints, which are invaluable for high-resolution mapping of interaction interfaces.

Considerations:

-

Cysteine Availability: The strategy relies on the presence of accessible cysteine residues at or near the protein interaction interface. If the interface is devoid of cysteines, this reagent may not yield cross-links.

-

pH Dependence: The alkylation of sulfhydryl groups is most efficient at a pH between 7.2 and 9.0.[7] However, higher pH can increase the reactivity of other nucleophiles like lysine, potentially reducing specificity.[2][6] Optimization of pH is crucial.

-

High Reactivity: While controlled, the reagent is still highly reactive. Precise control over reaction time and concentration is necessary to avoid excessive modification or protein aggregation.[6]

| Feature | Chloroacetamide Moiety | Bromoethyl Moiety |

| Primary Target | Cysteine (-SH) | Cysteine, Histidine, Lysine |

| Secondary Targets | Histidine, Lysine (at higher pH) | Methionine, N-terminus |

| Optimal pH Range | 7.5 - 8.5 | 7.5 - 9.0 |

| Bond Type | Stable Thioether | Stable Thioether / Alkylated Amine |

| Reaction Speed | Fast | Slower (Proximity-dependent) |

Experimental Workflow Overview

A typical XL-MS experiment involves several key stages, from initial sample preparation to final data analysis. Each step must be carefully optimized to ensure the successful identification of cross-linked peptides.

Detailed Protocols

The following protocols provide a starting point for using N-(2-Bromoethyl)-2-chloroacetamide. Crucially, all concentrations and incubation times should be empirically optimized for each specific biological system.

Protocol 1: In Vitro Cross-Linking of Purified Protein Complexes

This protocol is ideal for validating interactions between purified proteins or for structural analysis of a known complex.

Materials:

-

Purified protein complex (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS), pH 7.5-8.0. Avoid buffers with primary amines like Tris.

-

N-(2-Bromoethyl)-2-chloroacetamide stock solution (100 mM in anhydrous DMSO, prepare fresh).

-

Quenching buffer (1 M Dithiothreitol (DTT) or 1 M L-cysteine in water).

-

Reaction tubes.

Procedure:

-

Sample Preparation: Prepare the purified protein complex at a concentration of 1-5 µM in an amine-free buffer at pH 7.5-8.0. Equilibrate the sample at room temperature (or desired temperature) for 15 minutes.

-

Cross-Linking Reaction: Add the N-(2-Bromoethyl)-2-chloroacetamide stock solution to the protein sample to achieve the desired final concentration. Start with a titration series (e.g., 0.1 mM, 0.5 mM, 1 mM).

-

Rationale: The optimal cross-linker concentration balances efficient cross-linking with minimal protein aggregation. A titration is essential for every new system.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Rationale: Quenching consumes any unreacted cross-linker, preventing non-specific modifications during subsequent sample handling.

-

-

Verification (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.

-

Proceed to Protocol 3 for mass spectrometry sample preparation.

Protocol 2: In Situ Cross-Linking in Cell Lysate

This protocol captures interactions within the complex environment of a cell lysate, offering a more physiologically relevant snapshot of the interactome.

Materials:

-

Cultured cells.

-

Lysis buffer (e.g., 50 mM HEPES pH 7.8, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Avoid amine-containing buffers.

-

N-(2-Bromoethyl)-2-chloroacetamide stock solution (100 mM in anhydrous DMSO, prepare fresh).

-

Quenching buffer (1 M DTT or 1 M L-cysteine).

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the clarified lysate using a compatible assay (e.g., BCA). Adjust the concentration to 2-5 mg/mL.

-

Cross-Linking Reaction: Add N-(2-Bromoethyl)-2-chloroacetamide to the lysate to a final concentration of 0.5-2 mM.

-

Rationale: Higher protein complexity in a lysate often requires a slightly higher cross-linker concentration compared to in vitro reactions.

-

-

Incubation: Incubate for 30 minutes at room temperature with gentle rotation.

-

Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Proceed to Protocol 3 for mass spectrometry sample preparation.

| Parameter | In Vitro (Purified Complex) | In Situ (Cell Lysate) |

| Protein Concentration | 1 - 5 µM | 2 - 5 mg/mL |

| Cross-linker Concentration | 0.1 - 1 mM | 0.5 - 2 mM |

| Incubation Time | 30 - 60 min | 30 min |

| Temperature | Room Temperature | Room Temperature |

| Quencher Concentration | 20 - 50 mM | 50 mM |

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol prepares the cross-linked sample for analysis by LC-MS/MS.

Materials:

-

Cross-linked and quenched protein sample.

-

Denaturation buffer: 8 M Urea in 100 mM ammonium bicarbonate, pH 8.0.

-

Reducing agent: 1 M DTT.

-

Alkylating agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light).

-

Protease: Mass spectrometry grade Trypsin.

-

Digestion buffer: 100 mM ammonium bicarbonate, pH 8.0.

-

Formic acid.

-

C18 StageTips or equivalent for peptide desalting.

Procedure:

-

Denaturation and Reduction: Add 8 M urea to the sample to a final concentration of at least 6 M. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

-

Rationale: Full denaturation is required for efficient enzymatic digestion. Reduction breaks all disulfide bonds.

-

-

Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 1.5 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Desalting: Acidify the digest with formic acid to a final concentration of 1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction method.[3]

-

LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid and analyze using a high-resolution mass spectrometer.

| Modification Type | Description | Monoisotopic Mass Shift (Da) |

| Carbamidomethylation | Standard alkylation of free Cys with IAA | +57.021 |

| Dead-End Modification | One end of the cross-linker reacts with a Cys, the other is hydrolyzed | +154.983 |

| Intra-peptide Cross-link | Both ends of the cross-linker react with residues on the same peptide | +136.975 |

| Inter-peptide Cross-link | The two peptides are linked by the cross-linker | +136.975 |

Data Analysis and Interpretation

The analysis of XL-MS data requires specialized software (e.g., pLink, MeroX, Kojak, MaxLynx) capable of identifying spectra generated from two linked peptides.[9] The software searches the raw data for peptide pairs whose combined mass corresponds to a theoretical digest plus the mass of the cross-linker.[10][11]

The output is a list of high-confidence cross-linked residue pairs. This information serves as a set of distance constraints (e.g., Cα-Cα distance of ~10-15 Å, depending on residue side chains) that can be used to:

-

Map the binding interface between two proteins.

-

Dock protein structures into a complex.

-

Validate or refine computational models of protein complexes.

-

Elucidate conformational changes in response to stimuli.

Conclusion

N-(2-Bromoethyl)-2-chloroacetamide represents a valuable tool for the study of protein-protein interactions. Its bifunctional nature and high specificity for cysteine residues allow for the confident capture of protein complexes, providing crucial structural information that is often inaccessible by other means. While its application requires careful optimization of reaction conditions, the detailed protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this reagent and unlock new insights into the complex machinery of the cell.

References

-

Špačková, N., et al. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Angewandte Chemie International Edition. Available at: [Link]

-

Mass Spectrometry of Protein Post-Translational Modifications Protocol. (2026, January 13). protocols.io. Available at: [Link]

-

University of Massachusetts Chan Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

-

Ge, Y., & Lin, Z. (2014). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Chinese journal of analytical chemistry. Available at: [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

-

Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

-

Yu, C., et al. (2021). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

King, M. C., et al. (2022). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. Journal of the American Chemical Society. Available at: [Link]

-

Leitner, A., et al. (2012). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Methods in molecular biology. Available at: [Link]

-

G-Biosciences. (2014). A Guide to Protein Cross Linkers. Available at: [Link]

Sources

- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. protocols.io [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. msf.ucsf.edu [msf.ucsf.edu]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Experimental protocol for protein modification with bromoacetamide

Precision Cysteine Alkylation Using 2-Bromoacetamide: A Comprehensive Protocol for Proteomics and Bioconjugation

Introduction & Mechanistic Rationale

In mass spectrometry-based proteomics and bioconjugation workflows, the reduction and subsequent alkylation of cysteine residues is a mandatory step to prevent the spontaneous reformation of disulfide bonds. While Iodoacetamide (IAM) has historically been the default reagent, its high electrophilicity frequently leads to artifactual over-alkylation of non-cysteine residues[1]. Conversely, an alternative reagent, 2-Chloroacetamide (CAM), offers higher specificity but has been definitively shown to induce severe artifactual methionine oxidation—affecting up to 40% of methionine-containing peptides[2].

Reaction Mechanism (Causality)

The alkylation of cysteine by BAM proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

-

Deprotonation: The thiol group (-SH) of cysteine has a pKa of approximately 8.3. At a controlled pH of 8.0, a sufficient fraction of cysteines are deprotonated to form the highly reactive thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of 2-bromoacetamide.

-

Leaving Group Expulsion: The bromide ion (Br⁻) is expelled, forming a stable, irreversible thioether bond (S-carbamidomethyl cysteine).

Because bromine is a slightly poorer leaving group than iodine, BAM provides kinetic control that reduces off-target nucleophilic attacks on lysine side chains or the peptide N-terminus[4].

Caption: SN2 reaction mechanism of cysteine alkylation and potential off-target pathways.

Quantitative Comparison of Haloacetamides

To justify the selection of BAM, the following table summarizes the key performance characteristics of the three primary haloacetamides based on published experimental data[1][5][6].

| Alkylating Agent | Relative Reactivity | Primary Off-Target Residues | Specificity for Cysteine | Methionine Oxidation Risk |

| Iodoacetamide (IAM) | Highest | Met, His, Lys, Asp, Glu, N-term | Moderate | Low (2-5%) |

| 2-Bromoacetamide (BAM) | Moderate-High | Lower incidence of off-target | High | Low |

| 2-Chloroacetamide (CAM) | Lowest | Minimal off-target | High | High (Up to 40%) |

Experimental Protocol: Precision Cysteine Alkylation

Caption: Workflow for protein reduction and cysteine alkylation using 2-bromoacetamide.

Reagents & Buffers

-

Denaturation Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0.

-

Reducing Agent: 100 mM Dithiothreitol (DTT) stock in water.

-

Alkylating Agent: 500 mM 2-Bromoacetamide (BAM) stock in water (Prepare fresh and protect from light).

Step-by-Step Workflow

-

Protein Solubilization & Denaturation:

-

Action: Dissolve the protein sample to a final concentration of 1-10 mg/mL in the Denaturation Buffer.

-

Causality: Urea disrupts hydrogen bonding and hydrophobic interactions, unfolding the protein to expose buried cysteine residues to the solvent. The pH of 8.0 is strictly maintained to ensure the cysteine thiol is primed as a thiolate nucleophile without being so basic that it promotes base-catalyzed hydrolysis of the peptide backbone.

-

-

Disulfide Reduction:

-

Action: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Causality: DTT reduces existing intra- and intermolecular disulfide bonds. The elevated temperature provides thermodynamic energy to fully linearize the protein structure.

-

-

Cysteine Alkylation (The Core Step):

-

Action: Cool the sample to room temperature (20-25°C). Add BAM to a final concentration of 50 mM. Incubate in the dark for 30 minutes[1].

-

Causality: Cooling to room temperature is critical; adding BAM at 56°C will exponentially increase off-target alkylation of lysine and the N-terminus[4]. The reaction must be performed in the dark because haloacetamides are photosensitive and can degrade into reactive radical species that cause unpredictable sample damage[1].

-

-

Reaction Quenching:

-

Action: Add additional DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature[7].

-

Causality: Unreacted BAM will alkylate the protease (e.g., Trypsin) added in the next step, destroying its catalytic activity. Excess DTT acts as a sacrificial nucleophile, safely consuming the remaining BAM.

-

-

Downstream Processing:

-

Action: Dilute the sample 8- to 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration below 1 M. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C[1].

-

Self-Validating System & Quality Control

A robust experimental protocol must validate its own success. To ensure the integrity of the BAM alkylation, implement the following QC checks during LC-MS/MS data analysis:

-

Primary Validation (Mass Shift): Configure the search engine (e.g., MaxQuant, Mascot) to look for a fixed modification of +57.0215 Da on Cysteine residues[4]. A successful reaction yields >99% alkylation efficiency.

-

Negative Control: Run a parallel "No-Alkylation" aliquot. This confirms that the observed +57.0215 Da shifts in the experimental group are strictly due to the BAM reagent and not an isobaric artifact.

-

Over-alkylation Check: Set +57.0215 Da as a variable modification on Methionine, Histidine, and Lysine. If the off-target modification rate exceeds 5%, it indicates the BAM concentration was too high or the incubation time was too long, and the protocol must be titrated down for your specific sample matrix.

References

-

The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Hains, P. G., & Robinson, P. J. Journal of Proteome Research, 2017, 16(9), 3443-3447. Available at:[Link]

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Murphy, E. L., et al. Analytical Biochemistry, 2021, 619, 114137. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: N-(2-Bromoethyl)-2-chloroacetamide as a Bifunctional Building Block in the Synthesis of Isoform-Selective HDAC Inhibitors